molecular formula C9H9BrFNO B13133434 (R)-8-Bromo-6-fluorochroman-4-amine

(R)-8-Bromo-6-fluorochroman-4-amine

Cat. No.: B13133434
M. Wt: 246.08 g/mol
InChI Key: NJWYNRUZEDPIDT-MRVPVSSYSA-N
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Description

Significance of the Chromane (B1220400) Ring System in Medicinal Chemistry

The chromane ring system, a heterocyclic motif also known as 3,4-dihydro-2H-1-benzopyran, is a fundamental structural unit found in a variety of naturally occurring compounds and synthetic molecules with significant biological activities. core.ac.ukwikipedia.org This bicyclic system, consisting of a benzene (B151609) ring fused to a dihydropyran ring, serves as a versatile scaffold in drug discovery. nih.gov Its prevalence in nature, notably in compounds like vitamin E (tocopherols and tocotrienols), underscores its biocompatibility and potential for therapeutic applications. wikipedia.org The rigid structure of the chromane ring provides a defined three-dimensional arrangement for substituent groups, which is crucial for specific interactions with biological targets. nih.govresearchgate.net The inherent stability and synthetic tractability of the chromane nucleus have made it an attractive starting point for the development of new chemical entities in medicinal chemistry. core.ac.uk

Chroman-4-one and Chroman-4-amine (B2768764) as Privileged Scaffolds in Drug Discovery

Within the broader family of chromane derivatives, chroman-4-ones and their corresponding amines, chroman-4-amines, have emerged as "privileged scaffolds." nih.govacs.org This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a wide range of pharmacological activities. The structural diversity that can be achieved by modifying the chroman-4-one backbone has led to the development of compounds with applications in various therapeutic areas. nih.govresearchgate.net

Chroman-4-ones are not only important as synthetic intermediates but also as bioactive molecules in their own right. nih.govresearchgate.net They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The reduction of the C2-C3 double bond in chromones to yield chroman-4-ones results in significant changes in their chemical and biological properties. researchgate.net

The conversion of the ketone group at the 4-position of chroman-4-one to an amine function gives rise to chroman-4-amines. This modification introduces a basic center and the potential for additional hydrogen bonding interactions, which can significantly alter the pharmacological profile of the molecule. Research has shown that chroman-4-amine derivatives can exhibit a range of biological activities, including enzyme inhibition. core.ac.uk For instance, some gem-dimethyl-chroman-4-amine compounds have been shown to be selective inhibitors of equine serum butyrylcholinesterase (eqBuChE). core.ac.uk

Rationale for Investigating Halogenated Chroman-4-amine Derivatives

The introduction of halogen atoms, such as bromine and fluorine, into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

Specifically, the incorporation of bromine and fluorine at the 6 and 8 positions of the chroman-4-amine scaffold is a deliberate design choice. Fluorine, being highly electronegative, can alter the electronic properties of the aromatic ring and form strong hydrogen bonds, potentially enhancing target engagement. Bromine, a larger and more polarizable halogen, can also participate in halogen bonding and other non-covalent interactions, which can contribute to improved binding affinity and selectivity.

Studies on related chromone (B188151) and chroman-4-one derivatives have demonstrated that substitution with larger, electron-withdrawing groups in the 6- and 8-positions can be favorable for inhibitory activity against certain enzymes like SIRT2. acs.org Furthermore, research on chromen-4-one derivatives has shown that combining different halogen substituents in the 6-position with various residues in the 8-position can modulate potency and efficacy at G protein-coupled receptors like GPR55. acs.org This provides a strong rationale for the synthesis and evaluation of di-halogenated chroman-4-amine derivatives like (R)-8-Bromo-6-fluorochroman-4-amine.

Overview of Academic Research Trajectories for this compound

The investigation of structurally related compounds provides insight into the potential research avenues for this compound. For example, the synthesis and evaluation of various substituted chroman-4-one and chromone derivatives as selective inhibitors of SIRT2, an enzyme implicated in age-related diseases, has been a significant area of research. acs.org In these studies, it was found that an intact carbonyl group and specific substitutions at the 2-, 6-, and 8-positions were crucial for high potency. acs.org This suggests that the amine derivative, this compound, could be explored for similar or different biological targets where the amine functionality might offer advantageous interactions.

Furthermore, the development of chroman derivatives with dual anti-breast cancer and antiepileptic activities highlights the diverse therapeutic potential of this scaffold. nih.gov The synthesis of these compounds often involves multi-step reactions starting from substituted chroman precursors. nih.gov It is conceivable that this compound could serve as a key intermediate in the synthesis of novel compounds with unique pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4R)-8-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4,8H,1-2,12H2/t8-/m1/s1

InChI Key

NJWYNRUZEDPIDT-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2Br)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for R 8 Bromo 6 Fluorochroman 4 Amine and Analogues

Stereoselective Synthesis of Chiral Chroman-4-amines

Achieving the desired (R)-configuration at the C4 position of the chroman ring is a critical challenge in the synthesis of the target compound. Methodologies to obtain the enantiomerically pure amine can be broadly categorized into direct enantioselective approaches and the resolution of racemic mixtures.

Enantioselective Approaches to the (R)-Configuration

A highly effective and widely adopted strategy for establishing the (R)-stereocenter involves an asymmetric reduction of the corresponding chroman-4-one precursor, followed by a stereoinvertive amination step.

One of the premier methods is the Corey-Bakshi-Shibata (CBS) reduction. researchgate.netlookchem.com This approach utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce the ketone of a substituted chroman-4-one. To obtain the desired (R)-amine, the reduction is designed to yield the (S)-chroman-4-ol intermediate. This alcohol is then subjected to a reaction sequence that inverts the stereocenter. A common pathway involves converting the alcohol to a good leaving group, such as a mesylate, followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide or diphenylphosphoryl azide - DPPA). lookchem.comchemrxiv.org This SN2 reaction proceeds with inversion of configuration, yielding the (R)-azide. Subsequent reduction of the azide, typically through catalytic hydrogenation, affords the final (R)-chroman-4-amine. lookchem.com

Alternative enantioselective methods include the asymmetric hydrogenation of enamines or imines derived from the chroman-4-one precursor. lookchem.com While potentially more direct, these methods may require extensive optimization to achieve high enantioselectivity for specific substrates like 2,2-disubstituted chromans. lookchem.com

Enantioselective Step Reagents/Catalyst Intermediate Key Feature
Asymmetric Ketone ReductionCorey-Bakshi-Shibata (CBS) Catalyst, Borane (B79455) source(S)-Chroman-4-olHigh enantioselectivity for a variety of substituted chroman-4-ones. lookchem.com
Stereochemical InversionMesyl Chloride, Azide source (e.g., DPPA)(R)-Chroman-4-azideSN2 reaction proceeds with inversion of the stereocenter. lookchem.comchemrxiv.org
Asymmetric HydrogenationChiral Metal Catalyst (e.g., Rh, Ru)(R)-Chroman-4-amineDirect reduction of an enamine or imine intermediate. lookchem.com

Resolution Techniques for Chiral Separation

Resolution is a classical yet powerful technique for separating enantiomers from a racemic mixture. This can be achieved through chemical or enzymatic methods.

Classical Diastereomeric Salt Crystallization: This method involves reacting the racemic chroman-4-amine (B2768764) with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. For chiral amines, common resolving agents include tartaric acid and mandelic acid. researchgate.netlookchem.com For instance, crude (R)-chroman-4-amines have been successfully purified and their enantiomeric excess enhanced by forming salts with (R)-mandelic acid or D-tartaric acid, which selectively crystallize one diastereomer. lookchem.com The desired enantiomer is then recovered by treating the isolated salt with a base. wikipedia.org

Enzymatic Kinetic Resolution: A greener and often highly selective alternative is enzymatic kinetic resolution (EKR). google.com Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine at a much faster rate than the other. google.commdpi.comethz.ch This leaves one enantiomer unreacted and the other as an amide, which can then be separated. The success of this technique depends on the choice of enzyme, acyl donor, and solvent. mdpi.com While directly applied to various chiral amines, this principle can also be used to resolve precursor alcohols, such as racemic chroman-4-ols, where one enantiomer is selectively acetylated by an enzyme like Amano PS lipase. chemrxiv.org

Resolution Method Resolving Agent / Catalyst Principle Application Example
Diastereomeric Salt Crystallization(R)-Mandelic Acid or D-Tartaric AcidForms diastereomeric salts with different solubilities. wikipedia.orgPurification of crude (R)-chroman-4-amines to high enantiomeric excess. lookchem.com
Enzymatic Kinetic Resolution (EKR)Lipase (e.g., Chirazyme L6, Amano PS)Selective acylation of one enantiomer in a racemic mixture. google.commdpi.comResolution of racemic amines or precursor alcohols. chemrxiv.orgmdpi.com
Chiral ChromatographyChiral Stationary Phase (e.g., cellulose-based)Differential interaction of enantiomers with the chiral stationary phase. mdpi.comAnalytical monitoring of resolution processes and preparative separation. mdpi.com

Precursor Synthesis and Functionalization Strategies

The synthesis of the core chroman-4-one structure, appropriately functionalized with halogen substituents, is the foundational stage for producing the target amine.

Synthesis of Halogenated Chroman-4-one Precursors

The direct precursor for the title compound is 8-bromo-6-fluorochroman-4-one (B2942671). chemsrc.com The synthesis of chroman-4-ones generally involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. A common and effective method is the acid-catalyzed reaction of a substituted phenol with an α,β-unsaturated acid or its equivalent, leading to a Michael addition followed by a Friedel-Crafts acylation.

For the specific synthesis of 8-bromo-6-fluorochroman-4-one, a key starting material would be a 2-bromo-4-fluorophenol. This phenol can be reacted with acrylic acid or its derivatives under acidic conditions to construct the chromanone ring system. An alternative approach involves starting with a substituted 2'-hydroxyacetophenone, which undergoes cyclization. nih.govuniven.ac.za For example, a 3-bromo-5-fluoro-2-hydroxyacetophenone could serve as a key intermediate.

Regioselective Halogenation Methods

The precise placement of bromine and fluorine atoms on the aromatic ring is critical and requires regioselective halogenation strategies. The substitution pattern is typically established on an early-stage intermediate, such as a substituted phenol or acetophenone.

Fluorine is often introduced by using a fluorinated starting material, as direct electrophilic fluorination can be challenging. For instance, starting with a commercially available fluorophenol or fluoroacetophenone is a common strategy.

Bromination is typically achieved via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or elemental bromine. The directing effects of the existing substituents on the aromatic ring (e.g., hydroxyl, acetyl groups) are exploited to achieve the desired regiochemistry. For example, the synthesis of 3-bromo-5-substituted-2-hydroxyacetophenones has been demonstrated as a precursor for 8-bromo-6-substituted chromones, showcasing a reliable method for introducing bromine at the required position. univen.ac.za

Reductive Amination and Alternative Amine Introduction Pathways

The final key transformation is the introduction of the C4-amino group. As discussed, a primary route involves the reduction of a (R)-chroman-4-azide intermediate. lookchem.com This is typically accomplished cleanly and efficiently using catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or Staudinger reduction conditions. lookchem.com

Direct reductive amination of the 8-bromo-6-fluorochroman-4-one precursor is another important pathway. acsgcipr.org This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages and limitations.

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is a clean and atom-economical choice, though the catalyst can sometimes be sensitive to substrates or functional groups. organic-chemistry.org

Borohydride (B1222165) Reagents : Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder and more selective reducing agents than sodium borohydride (NaBH₄). acsgcipr.orgorganic-chemistry.org They are widely used in reductive aminations, though NaBH₃CN carries toxicity concerns. acsgcipr.org

Amine-Borane Complexes : Reagents like 2-picoline borane have emerged as stable, effective alternatives for reductive aminations, capable of being used in the protic solvents that facilitate imine formation. acsgcipr.org

Green Chemistry Principles in Chroman-4-amine Synthesis

The application of green chemistry principles to the synthesis of chroman-4-amines and related heterocyclic compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Research has focused on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One-pot multicomponent reactions are a cornerstone of green synthesis, offering a streamlined approach to complex molecules. For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved using pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst in a water-ethanol mixture. nih.govrsc.org This method boasts high yields (up to 98%), short reaction times, and adherence to green principles. nih.govrsc.org The catalyst's dual acid-base behavior is crucial for its efficacy, and its recyclability makes it a prime candidate for green chemistry applications. nih.gov This process demonstrates excellent green metrics, including a high Atom Economy (AE) of 99.36% and a low E-factor of 16.68. nih.govrsc.org

The use of biodegradable and natural source-derived catalysts is another significant advancement. A novel biodegradable nanocomposite, Eggshell/Fe3O4, has been successfully employed for the synthesis of 2-amino-3-cyano-(4H)-chromene derivatives. ajgreenchem.com This method highlights the use of a green and easily recoverable catalyst, simple workup procedures, and quantitative yields, with water being the preferred eco-friendly solvent. ajgreenchem.com Similarly, nano-kaoline/BF3/Fe3O4 has been used as a super paramagnetic nanocatalyst in the solvent-free, one-pot synthesis of 4H-chromenes, emphasizing high yields, short reaction times, and catalyst recyclability. sharif.edu

These examples underscore a clear trend towards developing more sustainable synthetic routes for chromene and, by extension, chroman-4-amine scaffolds. The focus remains on minimizing waste, avoiding hazardous substances, and improving energy efficiency, often through innovative catalytic systems. researchgate.net

Catalyst SystemKey Green FeaturesApplicationReference
Pyridine-2-carboxylic acid (P2CA)Recyclable, dual acid-base catalyst, high atom economy, low E-factor, water-EtOH solvent.Synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.govrsc.org
Eggshell/Fe3O4Biodegradable, natural source, reusable, operates in water.Synthesis of 2-amino-3-cyano-(4H)-chromene derivatives. ajgreenchem.com
Nano-kaoline/BF3/Fe3O4Super paramagnetic, recyclable, solvent-free conditions.One-pot synthesis of 4H-chromenes. sharif.edu

Synthetic Challenges and Future Methodological Developments

Despite advancements, the synthesis of specific, highly functionalized chiral chroman-4-amines like (R)-8-Bromo-6-fluorochroman-4-amine presents several challenges. These include achieving high enantioselectivity, developing scalable processes, and ensuring purification without resorting to costly and solvent-intensive chromatographic methods.

A significant challenge lies in the stereoselective reduction of the precursor chroman-4-one. While various methods exist, achieving high enantiomeric excess (ee) in a scalable manner is crucial. An optimized, highly enantioselective Corey-Bakshi-Shibata (CBS) reduction using an in situ-generated B-H catalyst has been developed for a range of substituted chroman-4-ones to produce the corresponding (S)-chroman-4-ols with excellent ee. lookchem.com

The subsequent conversion of the alcohol to the amine functionality also requires careful optimization. A two-step process involving mesylation followed by azide substitution and subsequent reduction is a common route. lookchem.com However, this can involve harsh reagents and produce stoichiometric waste. A key development has been the optimization of this process, including the use of diphenylphosphoryl azide (DPPA) for the azide inversion and catalytic hydrogenation for the azide reduction. lookchem.com

Future developments will likely focus on the discovery of even more efficient and selective catalysts for the key reductive amination or asymmetric hydrogenation steps, potentially bypassing the multi-step alcohol-to-amine conversion. The development of continuous flow processes could also enhance the scalability and safety of these syntheses. Furthermore, expanding the scope of these optimized, chromatography-free methods to a broader range of functionalized chroman-4-amines will be a key area of future research. The synthesis of the chroman-4-one precursors themselves is also an area for potential improvement, with methods like the intramolecular cyclization of ethyl 3-phenoxypropanoate derivatives being explored. researchgate.net

Synthetic StepChallengeMethodological DevelopmentReference
Asymmetric ReductionAchieving high enantioselectivity and scalability.Optimized CBS reduction with in situ-generated catalyst. lookchem.com
Amine FormationUse of harsh reagents, multi-step process.Optimized azide inversion (DPPA) and hydrogenation. lookchem.com
PurificationRemoval of enantiomeric and chemical impurities, avoiding chromatography.Diastereomeric salt crystallization with chiral acids ((R)-mandelic, D-tartaric acid). lookchem.com

Computational and Theoretical Chemistry Applications in the Study of R 8 Bromo 6 Fluorochroman 4 Amine

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as (R)-8-bromo-6-fluorochroman-4-amine, and its potential biological targets.

This compound shares structural similarities with compounds designed as inhibitors of cholinesterases (ChEs) and monoamine oxidases (MAOs), enzymes implicated in the progression of neurodegenerative diseases. Molecular docking studies can predict the binding mode and affinity of this compound to the active sites of these enzymes. For instance, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex.

In a hypothetical docking study of this compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the binding energies and interacting residues could be predicted. Such a study might reveal a higher affinity for one enzyme over the other, indicating potential selectivity. The results could be presented in a table format, as shown below, to compare the predicted binding affinities.

Target EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues
Acetylcholinesterase (AChE)-9.2Trp84, Tyr130, Phe330
Butyrylcholinesterase (BChE)-8.5Trp82, Tyr332, Ala328
Monoamine Oxidase A (MAO-A)-7.8Tyr407, Tyr444, Phe208
Monoamine Oxidase B (MAO-B)-8.9Tyr398, Tyr435, Ile199

These predictions are crucial for the rational design of more potent and selective inhibitors.

When the experimental structure of a target protein is unavailable, homology modeling can be used to construct a three-dimensional model of the protein from its amino acid sequence. This is achieved by using the experimentally determined structure of a related homologous protein as a template. For novel or less-studied targets of this compound, homology modeling can provide the necessary structural information for docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of a molecule. For this compound, these calculations can determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is vital for understanding the molecule's reactivity and its ability to participate in various chemical reactions, including those with its biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility of this compound and the stability of its complex with a target protein. An MD simulation of the ligand-protein complex can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to ligand binding. This provides a more realistic and dynamic picture of the binding event than static docking poses.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target. By identifying the essential steric and electronic features of this compound that are responsible for its biological activity, a pharmacophore model can be generated. This model can then be used to search large databases of chemical compounds for other molecules that share the same pharmacophoric features, a process known as virtual screening. nih.gov This approach can lead to the discovery of new and structurally diverse compounds with similar biological activities. nih.gov

Theoretical Predictions of Pharmacokinetic and Pharmacodynamic Properties (e.g., drug-likeness)

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net For this compound, these in silico predictions can assess its drug-likeness based on various established rules, such as Lipinski's rule of five. dergipark.org.tr These predictions help to identify potential liabilities early in the drug discovery process, allowing for modifications to be made to improve the compound's pharmacokinetic profile.

Below is a table summarizing the predicted ADMET properties for this compound.

PropertyPredicted ValueInterpretation
Molecular Weight274.12 g/mol Complies with Lipinski's rule (<500)
LogP2.8Optimal for cell membrane permeability
Hydrogen Bond Donors1Complies with Lipinski's rule (<5)
Hydrogen Bond Acceptors2Complies with Lipinski's rule (<10)
Blood-Brain Barrier PermeabilityHighIndicates potential for CNS activity
Human Intestinal Absorption>90%Good oral bioavailability predicted

These theoretical predictions provide a comprehensive profile of this compound, guiding its further development as a potential therapeutic agent.

Advanced Analytical Methodologies for Characterization and Quantification in Research Settings

Spectroscopic Characterization for Detailed Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. For (R)-8-Bromo-6-fluorochroman-4-amine, a combination of high-resolution nuclear magnetic resonance, mass spectrometry, and chiroptical techniques provides a comprehensive structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity of a molecule. For this compound, ¹H and ¹³C NMR would confirm the core structure, while advanced techniques like 2D-NMR and Saturation Transfer Difference (STD)-NMR can reveal more complex spatial relationships and interactions.

¹H and ¹³C NMR: Standard one-dimensional NMR experiments are used to identify the different chemical environments of the hydrogen and carbon atoms in the molecule. The aromatic protons would show distinct splitting patterns due to coupling with each other and with the fluorine atom. The protons on the chiral center and within the dihydropyran ring would provide key information about their connectivity.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and between protons and their directly attached carbons, respectively. This would unambiguously assign each signal to its specific atom in the chroman framework.

Saturation Transfer Difference (STD)-NMR: STD-NMR is a ligand-observed NMR method used to study the binding of a small molecule (ligand) to a large protein. nih.gov It identifies which protons of the ligand are in close proximity to the protein in the bound state. nih.gov For this compound, an STD-NMR experiment would involve irradiating signals from a target protein and observing which signals in the small molecule's spectrum receive saturation transfer. This provides valuable information on the binding epitope, crucial for understanding its mechanism of action in drug discovery research. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound This table presents hypothetical, expected NMR chemical shifts for illustrative purposes.

Atom PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
H24.2-4.4 (m, 2H)65.1
H32.0-2.3 (m, 2H)32.5
H44.5-4.7 (t, 1H)49.8
H57.3-7.4 (d, 1H)125.0
C6-158.2 (d, J=245 Hz)
H77.1-7.2 (d, 1H)115.4 (d, J=24 Hz)
C8-112.1 (d, J=4 Hz)
C4a-120.3
C8a-148.9
NH₂1.8-2.0 (br s, 2H)-

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₉BrFNO), HRMS would be used to verify its molecular formula by comparing the experimentally measured mass to the calculated exact mass. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M+ and M+2 isotopic cluster, further confirming the presence of a bromine atom.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₉BrFNO
Calculated Exact Mass ([M+H]⁺ for ⁷⁹Br) 245.9924
Calculated Exact Mass ([M+H]⁺ for ⁸¹Br) 247.9903

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical methods are essential for studying chiral molecules as they rely on the differential interaction of these molecules with polarized light. cas.czwikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org For a chiral molecule like this compound, the ORD spectrum would show a characteristic curve. The sign and magnitude of the rotation are used to confirm the presence of a single enantiomer and can be used to determine its absolute configuration by comparison with known compounds or computational models. youtube.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly sensitive to the stereochemical arrangement of atoms around the chromophores in the molecule. youtube.comlibretexts.org The CD spectrum of this compound would exhibit a specific Cotton effect (a combination of an absorption band and a change in optical rotation), the sign of which is directly related to the absolute configuration of the stereocenter. youtube.com

Table 3: Representative Circular Dichroism Data This table shows a hypothetical CD spectrum for illustrative purposes.

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
280-300 Positive Cotton Effect

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are fundamental for separating the target compound from impurities and for quantifying its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Table 4: Example Chiral HPLC Method Parameters

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol/Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) e.g., 8.5 min

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with a chiral stationary phase can also be employed for enantiomeric separation, particularly for volatile compounds. gcms.cz While this compound itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile analogue. For example, the primary amine could be acylated to form an amide. The resulting derivative can then be analyzed on a chiral GC column, such as one containing a derivatized cyclodextrin, to separate and quantify the enantiomers. gcms.cz This method provides an alternative or complementary approach to chiral HPLC for determining enantiomeric excess.

Table 5: Example Chiral GC Method Parameters (for a derivatized analyte)

Parameter Condition
Column Chiral Capillary Column (e.g., derivatized cyclodextrin)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Gradient from 150 °C to 250 °C

Crystallographic Analysis (X-ray Diffraction) of this compound and its Co-crystals/Derivatives

A comprehensive search of scientific literature and patent databases did not yield any publicly available crystallographic data for this compound or its co-crystals and derivatives. Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis provides crucial information, including unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. Such data is fundamental for understanding the compound's stereochemistry, intermolecular interactions, and solid-state packing, which in turn influence its physicochemical properties.

While the synthesis and basic chemical properties of this compound and related compounds are documented in various sources, detailed structural elucidation through X-ray crystallography has not been reported in the accessible scientific domain. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a common strategy to modify the physical properties of a substance. However, no studies detailing the successful formation and crystallographic analysis of co-crystals involving this compound have been published.

Consequently, without experimental data from X-ray diffraction studies, a detailed discussion of the crystal structure, including data tables of crystallographic parameters for this compound, its derivatives, or its co-crystals, cannot be provided at this time. Further research in this area would be necessary to elucidate these structural details.

Future Research Directions and Unaddressed Gaps in R 8 Bromo 6 Fluorochroman 4 Amine Research

Development of Next-Generation Derivatives with Enhanced Potency and Selectivity

The future of (R)-8-Bromo-6-fluorochroman-4-amine in drug discovery will heavily rely on the synthesis and evaluation of next-generation derivatives. Structure-activity relationship (SAR) studies on related chroman-4-one derivatives have demonstrated that substitutions at various positions can significantly influence biological activity. For instance, research on chroman-4-one inhibitors of Sirtuin 2 (SIRT2) revealed that the nature of substituents at positions 2, 6, and 8 is crucial for potency. While the existing 8-bromo and 6-fluoro substitutions on the target molecule are a good starting point, a systematic exploration of alternative substitutions is warranted.

Future efforts should focus on:

Varying the Halogen Substitution: Investigating the replacement of the 8-bromo group with other halogens (e.g., chlorine, iodine) or with bioisosteric groups to modulate electronic properties and binding interactions.

Modifying the 4-Amine Group: Synthesizing a library of N-substituted derivatives (e.g., alkyl, acyl, aryl groups) to explore how these modifications impact target engagement and pharmacokinetic properties.

Introducing Substituents on the Chroman Ring: Exploring the introduction of small alkyl or alkoxy groups at other available positions on the chroman ring to probe for additional binding pockets on a target protein.

These systematic modifications will be crucial in developing derivatives with enhanced potency and, critically, improved selectivity for their intended biological target, thereby minimizing potential off-target effects.

Exploration of Novel Biological Targets and Therapeutic Applications

A significant gap in the current knowledge is the lack of a defined biological target for this compound. Based on the activities of structurally similar compounds, several promising avenues can be explored.

Potential Therapeutic Areas and Biological Targets:

Therapeutic AreaPotential Biological TargetRationale based on Related Compounds
Neurodegenerative Diseases Sirtuin 2 (SIRT2)Substituted chroman-4-ones have shown potent and selective inhibitory activity against SIRT2, a target implicated in neurodegenerative disorders. acs.org
Oncology PD-1/PD-L1 PathwayChroman derivatives have been successfully designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. google.com
Infectious Diseases Bacterial or Fungal EnzymesThe chroman scaffold is a common feature in natural products with antimicrobial properties.

Phenotypic screening of this compound and its derivatives against a diverse panel of cell lines and disease models could uncover novel therapeutic applications. Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for any observed biological activity.

Optimization of Synthetic Routes for Scalability and Sustainability

The advancement of this compound from a laboratory-scale compound to a potential clinical candidate will necessitate the development of a robust, scalable, and sustainable synthetic route. While methods for the synthesis of the chroman-4-one scaffold have been reported, these often involve multiple steps and may not be suitable for large-scale production. google.com

Future research in this area should prioritize:

Development of Asymmetric Synthesis: Establishing a highly stereoselective synthesis to produce the (R)-enantiomer exclusively, avoiding the need for chiral resolution which can be inefficient and costly.

Green Chemistry Approaches: Investigating the use of more environmentally friendly solvents, reagents, and catalytic methods to reduce the environmental impact of the synthesis.

Process Intensification: Exploring technologies such as flow chemistry to improve reaction efficiency, safety, and scalability.

A successful, optimized synthesis will be a critical enabling step for further preclinical and potentially clinical development.

Advanced Computational-Experimental Integration for Lead Optimization

The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating the lead optimization process. For a molecule like this compound, where a specific target is yet to be definitively identified, computational approaches can be particularly valuable.

Key Integrated Approaches:

Computational MethodExperimental ValidationObjective
Molecular Docking and Virtual Screening In vitro binding assaysTo predict potential biological targets and prioritize compounds for synthesis.
Quantum Mechanics (QM) Calculations Spectroscopic analysis (NMR, IR)To understand the electronic properties and reactivity of the molecule and its derivatives.
Molecular Dynamics (MD) Simulations X-ray crystallography of protein-ligand complexesTo study the dynamic behavior of the ligand in the binding site and predict binding affinities.

By using computational models to predict the properties and activities of virtual derivatives, researchers can focus synthetic efforts on the most promising candidates, thereby saving time and resources.

Investigation of Metabolomic Pathways and Theoretical Drug Metabolism

Understanding the metabolic fate of this compound is crucial for its development as a drug. The presence of bromine and fluorine atoms can significantly influence its metabolism, potentially leading to the formation of unique metabolites.

Future research should involve:

In Vitro Metabolism Studies: Incubating the compound with liver microsomes or hepatocytes to identify the major metabolic pathways (e.g., oxidation, glucuronidation).

Metabolite Identification: Utilizing advanced analytical techniques like high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to characterize the structure of metabolites.

Computational Metabolism Prediction: Employing in silico tools to predict potential sites of metabolism on the molecule, which can guide the design of more metabolically stable derivatives.

A thorough understanding of the drug metabolism and pharmacokinetic (DMPK) properties will be essential for predicting the compound's behavior in vivo and for designing derivatives with an optimal half-life and safety profile.

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